
5-Iodo-2-phenylquinoline-4-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Iodo-2-phenylquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of an iodine atom at the 5-position and a phenyl group at the 2-position of the quinoline ring enhances the compound’s chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-2-phenylquinoline-4-carboxylic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-phenylquinoline-4-carboxylic acid. This can be achieved through the Friedländer synthesis, which involves the condensation of aniline with a β-keto ester in the presence of a Lewis acid catalyst.
Iodination: The introduction of the iodine atom at the 5-position is achieved through an electrophilic iodination reaction. This step involves the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Purification: The final product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficient production.
化学反应分析
Types of Reactions
5-Iodo-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be replaced with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Coupling Reactions: The phenyl group at the 2-position can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium cyanide, and organometallic reagents are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products Formed
Substitution Reactions: Products include 5-azido-2-phenylquinoline-4-carboxylic acid and 5-cyano-2-phenylquinoline-4-carboxylic acid.
Oxidation and Reduction: Products include quinoline-4-carboxylic acid derivatives with varying oxidation states.
Coupling Reactions: Products include biaryl compounds with extended conjugation.
科学研究应用
5-Iodo-2-phenylquinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit histone deacetylases.
Biological Research: It is used as a probe to study protein-ligand interactions and enzyme inhibition.
Material Science: The compound is explored for its potential use in organic light-emitting diodes (OLEDs) and other electronic devices.
Chemical Synthesis: It serves as a building block for the synthesis of more complex quinoline derivatives with diverse biological activities.
作用机制
The mechanism of action of 5-iodo-2-phenylquinoline-4-carboxylic acid involves its interaction with molecular targets such as histone deacetylases. By inhibiting these enzymes, the compound can modulate gene expression and induce cell cycle arrest and apoptosis in cancer cells. The presence of the iodine atom enhances the compound’s binding affinity to the active site of the enzyme, leading to increased inhibitory activity.
相似化合物的比较
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Lacks the iodine atom at the 5-position, resulting in different chemical reactivity and biological activity.
5-Bromo-2-phenylquinoline-4-carboxylic acid: Similar structure but with a bromine atom instead of iodine, leading to variations in reactivity and potency.
5-Chloro-2-phenylquinoline-4-carboxylic acid: Contains a chlorine atom at the 5-position, affecting its chemical and biological properties.
Uniqueness
The presence of the iodine atom at the 5-position of 5-iodo-2-phenylquinoline-4-carboxylic acid makes it unique compared to other similar compounds. The iodine atom enhances the compound’s reactivity and binding affinity to molecular targets, making it a valuable compound for medicinal chemistry and biological research.
属性
分子式 |
C16H10INO2 |
|---|---|
分子量 |
375.16 g/mol |
IUPAC 名称 |
5-iodo-2-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H10INO2/c17-12-7-4-8-13-15(12)11(16(19)20)9-14(18-13)10-5-2-1-3-6-10/h1-9H,(H,19,20) |
InChI 键 |
XFQAVUNRBCBZFK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=CC=C3)I)C(=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



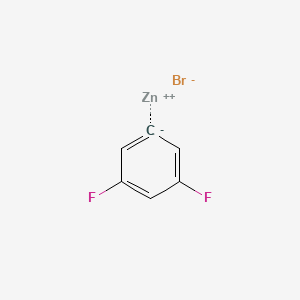
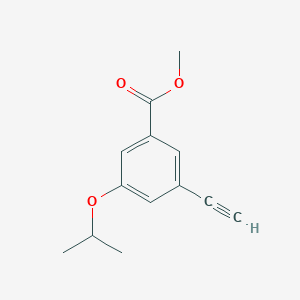
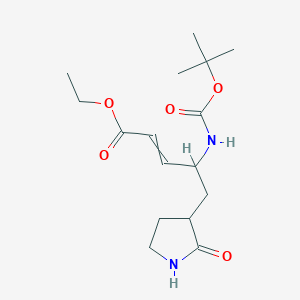
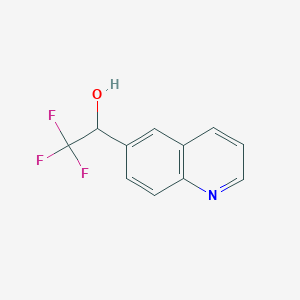


![N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopropanesulfonamide](/img/structure/B13720567.png)
![(1S,2R,9R)-11-methyl-7,11-diazatricyclo[7.3.1.02,7]tridecane](/img/structure/B13720584.png)
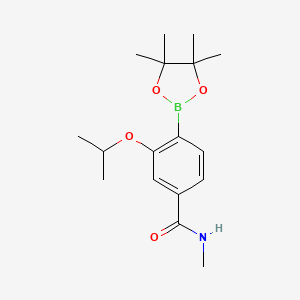

![sodium;1-[(4aR,6R,7aS)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13720601.png)
![[5-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]-2-phenyl-1,3-dioxolan-4-yl]methanol](/img/structure/B13720609.png)

